molecular formula C11H20Cl3N3O B2974243 5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride CAS No. 1779124-12-7

5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

Cat. No.: B2974243
CAS No.: 1779124-12-7
M. Wt: 316.65
InChI Key: LVYQLSBZXMNLPQ-UHFFFAOYSA-N
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Description

5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a synthetic small molecule characterized by a pyridine core substituted with a methoxy group at the 5-position and a piperidin-4-ylamine moiety at the 2-position. The trihydrochloride salt form enhances its solubility for pharmacological applications. The piperidine ring and pyridine scaffold are common pharmacophores in medicinal chemistry, often contributing to binding affinity and selectivity in drug-receptor interactions.

Properties

IUPAC Name

5-methoxy-N-piperidin-4-ylpyridin-2-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.3ClH/c1-15-10-2-3-11(13-8-10)14-9-4-6-12-7-5-9;;;/h2-3,8-9,12H,4-7H2,1H3,(H,13,14);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYQLSBZXMNLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)NC2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves several steps. One common method includes the reaction of 5-methoxypyridin-2-amine with piperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or water, followed by the addition of hydrochloric acid to form the trihydrochloride salt .

Industrial production methods may involve bulk manufacturing processes, where the compound is synthesized in large quantities using similar reaction conditions but optimized for scale-up. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride, differing primarily in substituent positions, halogenation, or functional groups. These variations influence physicochemical properties, bioavailability, and biological activity.

Positional Isomers of Methoxy-Substituted Analogs

Compound Name Substituent Position (Pyridine) Molecular Formula Molecular Weight Key Differences
4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride 4-methoxy C₁₁H₁₈Cl₃N₃O 243.74* Methoxy at 4-position; altered electronic effects and steric hindrance.
6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride 6-methoxy Not explicitly provided Methoxy at 6-position; may affect hydrogen bonding or solubility.

Notes:

  • Molecular weight discrepancies (*) in suggest incomplete data for the trihydrochloride form; the free base molecular weight is likely lower.

Halogenated Analogs

Compound Name Substituents (Pyridine) Molecular Formula Molecular Weight Key Differences
3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride 3-chloro, 5-trifluoromethyl C₁₁H₁₄Cl₂F₃N₃ 316.15 Electron-withdrawing groups enhance metabolic stability but reduce solubility.
3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride 3-fluoro C₁₀H₁₆Cl₃FN₃ 302.61 Fluorine’s bioisosteric effects improve membrane permeability.
3-Chloro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride 3-chloro C₁₀H₁₄Cl₂N₃ 259.15 Chlorine increases electronegativity, potentially enhancing target affinity.

Notes:

  • The trifluoromethyl group in the 3-chloro-5-CF₃ analog (CAS 1111625-98-9) significantly increases lipophilicity (logP), impacting blood-brain barrier penetration .
  • Fluorine substitution (3-fluoro analog) balances electronegativity and solubility, making it a preferred modification in CNS-targeted drugs .

Structural Derivatives with Modified Linkers

Compound Name Structural Variation Molecular Formula Molecular Weight Key Differences
3-Methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride Piperidin-4-yl linked via methylene bridge C₁₂H₂₀Cl₃N₃O 328.67 Increased flexibility may reduce target specificity.

Notes:

Biological Activity

5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a heterocyclic compound characterized by its unique structural features, including a methoxy group on the pyridine ring and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in relation to neurotransmission and metabolic pathways.

The molecular formula of this compound is C11H20Cl3N3OC_{11}H_{20}Cl_3N_3O, with a molecular weight of approximately 305.65 g/mol. Its structural characteristics influence its reactivity and interactions with biological targets.

Research indicates that compounds similar to this compound interact with various biological targets through several mechanisms:

  • Binding to Active Sites : The compound may bind to specific receptors or enzymes, influencing their activity.
  • Altering Protein Conformation : It can induce conformational changes in proteins, affecting their function.
  • Modulating Signal Transduction Pathways : By interacting with cellular signaling pathways, it can alter cellular responses.

Biological Activity

The biological activity of this compound has been explored in various studies:

  • Neurotransmitter Interactions : Similar compounds have shown potential as modulators of neurotransmitter systems, particularly serotonin and dopamine pathways. They may act as agonists or antagonists at specific receptor sites, influencing mood and cognitive functions.
  • Antidepressant Potential : Some studies suggest that derivatives of this compound exhibit significant binding affinity for serotonin transporter proteins (SERT) and serotonin receptors (5-HT1A), indicating potential antidepressant properties .
  • Anticonvulsant Effects : Preliminary research suggests that compounds with similar structures may possess anticonvulsant properties, potentially through modulation of serotonergic pathways .

Case Studies

Several case studies highlight the biological implications of this compound:

  • Study on Serotonin Receptors : A study indicated that derivatives of this compound significantly inhibited serotonin reuptake, suggesting potential applications in treating depression and anxiety disorders .
  • Neuroprotective Effects : Research demonstrated that related compounds could protect neuronal cells from oxidative stress, indicating a possible therapeutic role in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Biological Activity
6-Methoxy-N-(piperidin-4-yl)pyridin-2-amineMethoxy group at position 6Different receptor interactions
6-Methyl-N-(piperidin-4-yl)pyridin-2-amineMethyl group instead of methoxyAffects solubility and reactivity
3-Methoxy-N-(piperidin-4-yl)pyridin-2-amineMethoxy group at position 3Potentially different receptor interactions

This table illustrates how variations in functional groups affect the biological activities of these compounds.

Q & A

Q. How can the synthesis of 5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride be optimized for higher yield and purity?

  • Methodological Answer : Optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and stoichiometry. For example, using dichloromethane as a solvent with controlled NaOH addition (as in analogous piperidine syntheses) can improve reaction efficiency . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation . Purification via recrystallization or column chromatography, guided by HPLC (High-Performance Liquid Chromatography) purity assessments, ensures high yields .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via 1^1H and 13^{13}C NMR, comparing peaks to analogous pyridine/piperidine derivatives .
  • Mass Spectrometry (MS) : Validate molecular weight using electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) .
  • X-ray Diffraction (XRD) : Resolve crystal structure for absolute configuration verification .
  • HPLC : Monitor purity (>98%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What safety protocols should be followed during handling and storage?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or dust .
  • Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinity to target receptors (e.g., serotonin or kinase receptors) .
  • Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations in explicit solvent models .
  • ADME Prediction : Apply tools like SwissADME to estimate absorption, distribution, metabolism, and excretion properties .

Q. What methodologies resolve contradictions between experimental and theoretical stability data?

  • Methodological Answer :
  • Controlled Stability Studies : Replicate experiments under varying pH, temperature, and humidity conditions. Use TGA (Thermogravimetric Analysis) to quantify decomposition thresholds .
  • Cross-Validation : Compare experimental degradation products (via LC-MS) with computational predictions from density functional theory (DFT) calculations .

Q. How can researchers assess the ecological impact of this compound during disposal?

  • Methodological Answer :
  • Ecotoxicology Assays : Conduct acute toxicity tests on Daphnia magna (EC50) and algal growth inhibition assays per OECD guidelines .
  • Biodegradation Studies : Use OECD 301F respirometry to measure mineralization rates in soil/water systems .

Q. What strategies are recommended for scaling up synthesis while maintaining efficiency?

  • Methodological Answer :
  • Reactor Design : Transition from batch to flow chemistry for better heat/mass transfer control .
  • Process Simulation : Use Aspen Plus® to model solvent recovery and optimize reaction kinetics .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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